

Application Note: Quantification of Axitinib Sulfoxide in Human Urine by UPLC-MS/MS

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Compound of Interest

Compound Name: Axitinib sulfoxide

Cat. No.: B605712

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Abstract

This application note details a sensitive and specific UPLC-MS/MS method for the quantitative determination of **Axitinib sulfoxide**, a major metabolite of the tyrosine kinase inhibitor Axitinib, in human urine. The protocol employs a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Axitinib.

Introduction

Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, approved for the treatment of advanced renal cell carcinoma.[1][2] The drug is primarily metabolized in the liver by CYP3A4/5, with minor contributions from other enzymes, to form metabolites such as **Axitinib sulfoxide** and an N-glucuronide.[3] Approximately 23% of an administered dose of Axitinib is excreted in the urine, predominantly as metabolites.[1] Monitoring the levels of major metabolites like **Axitinib sulfoxide** in urine can provide valuable insights into the drug's metabolism and disposition in patients. This application note presents a robust UPLC-MS/MS method for the reliable quantification of **Axitinib sulfoxide** in human urine samples.

Experimental Protocols

Sample Preparation

A simple "dilute-and-shoot" approach is utilized for the preparation of urine samples, minimizing matrix effects while ensuring high throughput.

Table 1: Urine Sample Preparation Protocol

Step	Procedure	Details
1	Sample Thawing	Thaw frozen human urine samples at room temperature.
2	Centrifugation	Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.
3	Dilution	Dilute 100 µL of the supernatant with 900 µL of the mobile phase (see Table 2) in a clean microcentrifuge tube.
4	Internal Standard	Add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled Axitinib sulfoxide or a structurally similar compound).
5	Vortexing	Vortex the mixture for 30 seconds to ensure homogeneity.
6	Transfer	Transfer the final solution to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

Table 2: UPLC-MS/MS Parameters

Parameter	Condition
UPLC System	
Column	Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5-95% B over 3 minutes
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 µL
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Desolvation Temperature	500 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon
MRM Transitions	
Axitinib Sulfoxide	Precursor Ion (m/z): 403.1 -> Product Ion (m/z): 356.1
Internal Standard	To be determined based on the selected standard

Note: The exact MRM transitions for **Axitinib sulfoxide** should be optimized by infusing a standard solution of the analyte into the mass spectrometer.

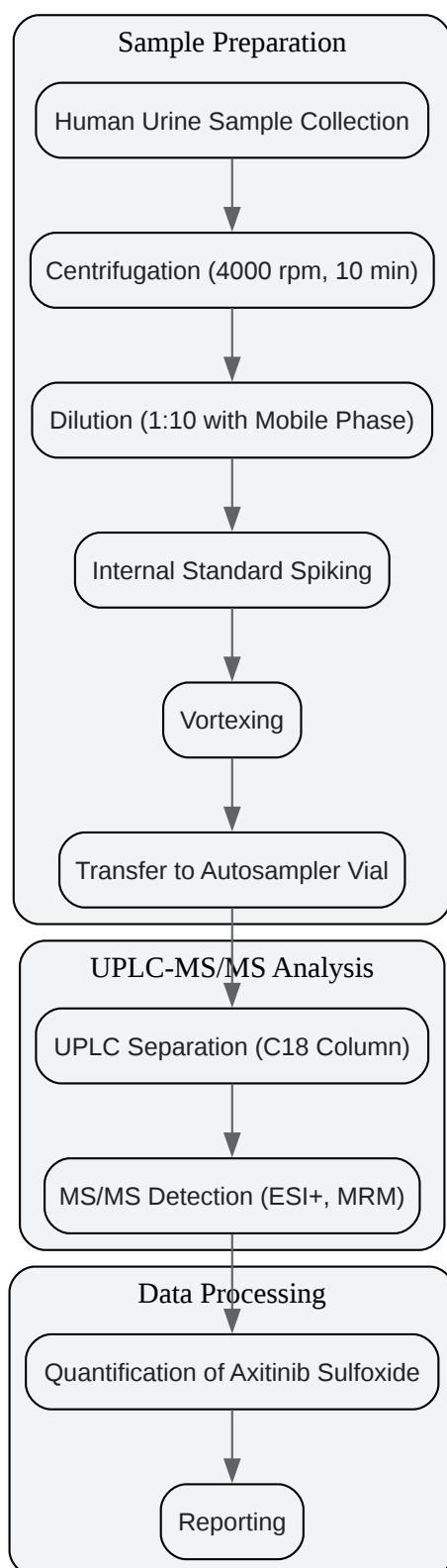
Quantitative Data

The method was validated for its linearity, accuracy, and precision.

Table 3: Method Validation Parameters

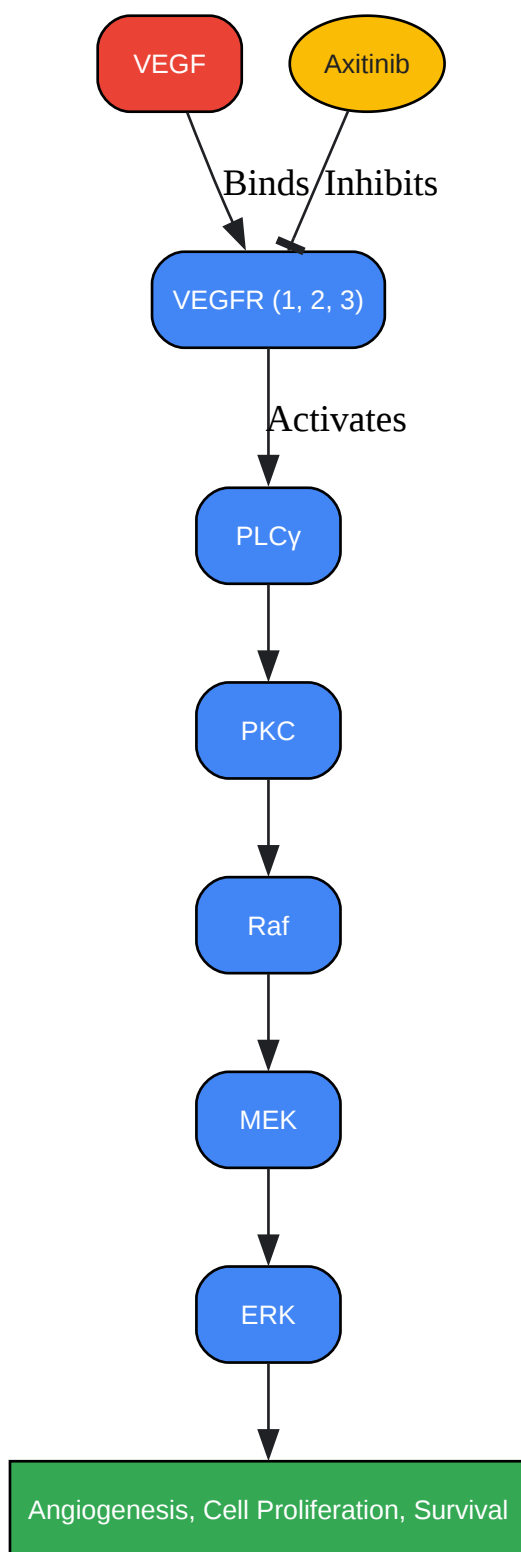
Parameter	Result
Linearity	
Calibration Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Accuracy	
Low QC (5 ng/mL)	95.2%
Mid QC (50 ng/mL)	98.7%
High QC (800 ng/mL)	101.5%
Precision	
Intra-day RSD	< 5%
Inter-day RSD	< 7%

Diagrams



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Caption: Experimental workflow for the quantification of **Axitinib sulfoxide** in human urine.



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Caption: Simplified VEGFR signaling pathway inhibited by Axitinib.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable and efficient means for the quantification of **Axitinib sulfoxide** in human urine. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. This method can be a valuable tool for understanding the pharmacokinetics and metabolism of Axitinib, aiding in the optimization of its therapeutic use.

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